molecular formula C34H36N6O6 B12333003 N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide

N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B12333003
M. Wt: 624.7 g/mol
InChI Key: FKFBGGKLIPSTLX-BMOXKRPASA-N
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Description

N’-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N’-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N’-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide include other purine derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties

Properties

Molecular Formula

C34H36N6O6

Molecular Weight

624.7 g/mol

IUPAC Name

N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-30-28(31(42)38-33)35-21-40(30)32-26(41)18-24(46-32)19-45-34(22-12-7-5-8-13-22,23-14-9-6-10-15-23)25-16-11-17-27(43-3)29(25)44-4/h5-17,20-21,24,26,28,32,41H,18-19H2,1-4H3/b36-20+/t24-,26+,28?,32+/m0/s1

InChI Key

FKFBGGKLIPSTLX-BMOXKRPASA-N

Isomeric SMILES

CN(C)/C=N/C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=C(C(=CC=C6)OC)OC)O

Canonical SMILES

CN(C)C=NC1=NC(=O)C2C(=N1)N(C=N2)C3C(CC(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=C(C(=CC=C6)OC)OC)O

Origin of Product

United States

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